Diflomotecan
Overview
Description
BN-80915, also known as diflomotecan, is a lead compound from a novel class of E-ring modified camptothecin analogues called homocamptothecins. This compound exhibits potent antitumor activities and has shown significant efficacy in preclinical models. BN-80915 is particularly noted for its ability to form stable, covalent DNA-topoisomerase I complexes, which are crucial for its antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
BN-80915 is synthesized through a series of chemical reactions that involve the modification of the E-ring of camptothecin. The six-membered alpha-hydroxylactone ring of camptothecin is replaced by a seven-membered beta-hydroxylactone ring. This modification is achieved through a series of steps that include fluorination and other chemical transformations .
Industrial Production Methods
The industrial production of BN-80915 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the chemical transformations required for the E-ring modification. The final product is purified through various techniques such as crystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
BN-80915 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: BN-80915 can be reduced to form different reduced forms, which may have distinct biological activities.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BN-80915. These derivatives can have different biological activities and may be used for further research and development .
Scientific Research Applications
BN-80915 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of E-ring modifications on camptothecin analogues.
Biology: Investigated for its ability to form stable DNA-topoisomerase I complexes and its effects on cellular processes.
Medicine: Explored as a potential anticancer agent due to its potent antitumor activities. It has shown efficacy in preclinical models of various cancers, including colon carcinoma.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents .
Mechanism of Action
BN-80915 exerts its effects by targeting DNA topoisomerase I, a multifunctional protein essential for the viability of dividing cells. The compound induces the formation of stable, covalent DNA-topoisomerase I complexes, leading to the inhibition of DNA replication and transcription. This results in the accumulation of DNA damage and ultimately cell death. The molecular targets and pathways involved include the DNA-topoisomerase I complex and various cellular processes related to DNA repair and cell cycle regulation .
Comparison with Similar Compounds
BN-80915 is unique among camptothecin analogues due to its E-ring modification, which enhances its stability and potency. Similar compounds include:
Camptothecin: The parent compound from which BN-80915 is derived.
SN-38: An active metabolite of irinotecan, another camptothecin analogue.
Topotecan: A water-soluble camptothecin derivative used in cancer therapy.
Irinotecan: A camptothecin analogue used in the treatment of colon cancer .
BN-80915 stands out due to its enhanced plasma stability and superior preclinical antitumor activity compared to these other compounds .
Properties
IUPAC Name |
(20R)-20-ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O4/c1-2-21(28)7-18(26)29-9-12-13(21)5-17-19-11(8-25(17)20(12)27)3-10-4-14(22)15(23)6-16(10)24-19/h3-6,28H,2,7-9H2,1H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQCJSBXBZRMTN-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026358 | |
Record name | diflomotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220997-97-7 | |
Record name | Diflomotecan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220997-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflomotecan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220997977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diflomotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16138 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | diflomotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFLOMOTECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKT1LC4J1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diflomotecan is a topoisomerase I (Top1) inhibitor. [, , , , , ] It binds to the Top1-DNA complex, stabilizing the covalent intermediate and preventing DNA religation. [, , , ] This ultimately leads to DNA damage, cell cycle arrest, and apoptosis, primarily in rapidly dividing cells. [, , , ]
A: this compound exhibits linear pharmacokinetics over the studied dose range. [] Its mean oral bioavailability is high but variable, ranging from 72% to 95%. [, , ] Systemic exposure to this compound correlates with a decrease in white blood cell counts. [] Research has focused on developing semimechanistic PK/PD models to characterize its neutropenic effects and predict neutrophil count dynamics. [, , ]
A: this compound has shown promising antitumor activity in preclinical models and early-phase clinical trials. [, , ] In Phase I trials, this compound demonstrated disease stabilization in several patients with solid tumors, including those previously treated with irinotecan. [, ] Notably, a patient with colorectal cancer experienced a partial response. [] Further clinical evaluation is warranted to determine its efficacy in specific tumor types.
A: Research indicates that the ABCG2 transporter, implicated in multidrug resistance, can transport this compound. [] Additionally, single nucleotide polymorphisms in the ABCG2 gene can modify its transporter activity, potentially impacting this compound pharmacokinetics. [] These findings suggest that drug-transporter interactions could influence this compound's efficacy and warrant further investigation.
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